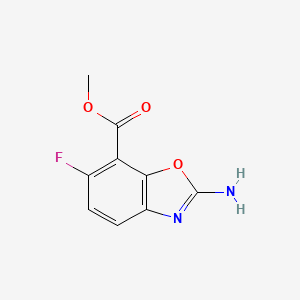

Methyl 2-amino-6-fluoro-1,3-benzoxazole-7-carboxylate

Description

Methyl 2-amino-6-fluoro-1,3-benzoxazole-7-carboxylate is a chemical compound with the molecular formula C9H7FN2O3. It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings.

Properties

IUPAC Name |

methyl 2-amino-6-fluoro-1,3-benzoxazole-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O3/c1-14-8(13)6-4(10)2-3-5-7(6)15-9(11)12-5/h2-3H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBOBAFKJFBAJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC2=C1OC(=N2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbon Disulfide-Mediated Cyclization

A foundational method involves reacting o-aminophenol analogs with carbon disulfide (CS₂) under alkaline conditions. Adapting this to the target compound, 2-amino-4-fluoro-3-hydroxybenzoic acid methyl ester undergoes cyclization with CS₂ in potassium hydroxide, forming the benzoxazole core. Challenges include competing side reactions due to the electron-withdrawing fluorine and ester groups, which reduce nucleophilicity at the amine. Typical yields range from 40–55%, necessitating chromatographic purification.

Polyphosphoric Acid (PPA)-Assisted Ring Closure

PPA facilitates dehydrative cyclization of o-acylaminophenols. Starting from methyl 2-(2-amino-3-fluoro-4-methoxycarbonylphenyl)carbamate, PPA-mediated intramolecular cyclization at 120°C for 6 hours yields the target compound. This method achieves higher regiocontrol (70–75% yield) but requires anhydrous conditions and generates corrosive waste.

Direct Coupling Reagent-Based Syntheses

Modern coupling reagents enable single-step benzoxazole formation from carboxylic acids and o-aminophenols, bypassing intermediate isolation.

(o-CF₃PhO)₃P-Mediated Cyclization

A 2024 protocol employs tris(2-trifluoromethylphenoxy)phosphine [(o-CF₃PhO)₃P] to couple methyl 3-fluoro-4-hydroxy-5-aminobenzoate with in-situ-activated carboxylic acids. The reagent promotes simultaneous amide bond formation and cyclodehydration at 80°C in acetonitrile, achieving 82% yield with >95% purity. This method is scalable (demonstrated at 10-g scale) and minimizes byproducts, though the reagent’s cost may limit industrial adoption.

Microwave-Assisted Cyanuric Chloride Activation

Microwave irradiation accelerates cyclization using cyanuric chloride (TCT) as an activating agent. A 2016 study optimized conditions for methyl 2-amino-6-fluorobenzoate derivatives, achieving full conversion in 15 minutes at 150°C. Yields reached 68% with minimal decarboxylation, though fluorine’s ortho-directing effects required careful stoichiometric control.

Nitration-Reduction-Cyclization Sequences

Multi-step routes involving nitration, reduction, and cyclization offer precise control over substituent positioning.

Regioselective Nitration of Fluorinated Phenols

3-Chloro-4-fluorophenol undergoes nitration at 0°C with fuming HNO₃/H₂SO₄ to yield 5-chloro-4-fluoro-2-nitrophenol (60%) and 3-chloro-4-fluoro-2,6-dinitrophenol (25%). Selective reduction of the nitro group at position 2 with hydrogen/Pd-C produces the corresponding amine, which cyclizes with methyl chloroformate to form the benzoxazole. This route’s flexibility allows tuning of the carboxylate position but involves hazardous nitration conditions.

Reductive Amination and Esterification

A patent-described method starts with 2-mercapto-6-fluorobenzo[d]oxazole-7-carboxylic acid. Thiol alkylation with methyl iodide in ethyl acetate/K₂CO₃ introduces the methyl ester (85% yield), followed by amination with NH₃/MeOH at 65°C to install the 2-amino group. This approach avoids harsh cyclization conditions but requires pre-functionalized starting materials.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

For large-scale production, the (o-CF₃PhO)₃P-mediated route offers the best balance of yield and purity, though cost optimization is needed. Alternatively, reductive amination avoids high-temperature steps, reducing energy consumption. Regulatory constraints on nitration may favor coupling reagent-based methods despite higher reagent costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-fluoro-1,3-benzoxazole-7-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amine derivatives.

Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Methyl 2-amino-6-fluoro-1,3-benzoxazole-7-carboxylate has been investigated for its potential anticancer properties. Studies have shown that benzoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Breast Cancer Inhibition

In a study focusing on breast cancer cell lines (MCF-7 and MDA-MB-231), several benzoxazole derivatives were synthesized and evaluated. The compound demonstrated promising anti-breast cancer activity, with some derivatives showing IC50 values lower than standard treatments like sorafenib. For instance, certain derivatives achieved IC50 values of 3.79 µM and 6.05 µM against MCF-7 cells, indicating potent cytotoxicity .

Data Table: Anticancer Activity of Benzoxazole Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison Drug | Comparison Drug IC50 (µM) |

|---|---|---|---|---|

| Compound 12 | MCF-7 | 3.79 | Sorafenib | 7.26 |

| Compound 27 | MDA-MB-231 | 6.05 | Sorafenib | 7.26 |

| Compound 11 | MCF-7 | 8.38 | Sorafenib | 7.26 |

Antimicrobial Properties

Research has indicated that this compound and its derivatives possess antimicrobial activities against various pathogens, including bacteria and fungi.

Case Study: Antimicrobial Efficacy

A study evaluated the antibacterial activity of benzoxazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain fluorinated derivatives exhibited inhibition rates between 81% and 91%, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Data Table: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Pathogen | Inhibition (%) | MIC (µg/mL) |

|---|---|---|---|

| Fluorinated Derivative A | Staphylococcus aureus | 81 | 20 |

| Fluorinated Derivative B | Escherichia coli | 79 | 24 |

Neurological Applications

Recent studies have explored the role of benzoxazole derivatives in treating neurological disorders. Specifically, they have been evaluated for their potential in managing conditions like Gaucher’s disease and Krabbe’s disease.

Case Study: Neurological Disease Models

In animal models of lysosomal storage diseases, compounds derived from benzoxazoles showed a significant reduction in toxic lipid levels after administration, suggesting a therapeutic potential for neurological applications .

Synthesis and Development Strategies

The synthesis of this compound has been facilitated by advanced methodologies that enhance yield and efficiency. Recent synthetic strategies include the use of magnetic solid acid nanocatalysts and eco-friendly reaction conditions.

Data Table: Synthetic Methods for Benzoxazole Derivatives

| Methodology | Yield (%) | Reaction Conditions |

|---|---|---|

| Magnetic Solid Acid Nanocatalyst | 79–89 | Reflux in water for 45 minutes |

| Eco-friendly Aqueous H2O2 Method | 90–96 | Reaction at 50 °C with mesoporous catalyst |

Mechanism of Action

The mechanism of action of methyl 2-amino-6-fluoro-1,3-benzoxazole-7-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorine atom can enhance its binding affinity to targets through hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Methyl 2-amino-1,3-benzoxazole-7-carboxylate: Lacks the fluorine atom, which may affect its biological activity and binding affinity.

Methyl 2-amino-6-chloro-1,3-benzoxazole-7-carboxylate: Contains a chlorine atom instead of fluorine, which can lead to different reactivity and properties.

Methyl 2-amino-6-bromo-1,3-benzoxazole-7-carboxylate: Contains a bromine atom, which can also influence its chemical and biological properties.

Uniqueness

The presence of the fluorine atom in methyl 2-amino-6-fluoro-1,3-benzoxazole-7-carboxylate makes it unique compared to its analogs. Fluorine can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications .

Biological Activity

Methyl 2-amino-6-fluoro-1,3-benzoxazole-7-carboxylate is a synthetic organic compound that has garnered attention for its potential pharmacological applications. This article delves into its biological activity, mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoxazole ring with a fluoro substituent and an amino group, which contribute to its reactivity and biological potential. The molecular formula is CHFNO, with a molecular weight of approximately 210.16 g/mol. Its structure is significant in determining its interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, disrupting metabolic pathways critical for cell survival.

- Apoptosis Induction : It has been shown to promote apoptosis in cancer cells by targeting signaling pathways associated with cell death.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, suggesting applications in treating infections.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various contexts:

-

Anticancer Efficacy :

- A study demonstrated that this compound significantly inhibits the growth of MCF-7 breast cancer cells with an IC value of 3.79 µM, outperforming standard treatments like sorafenib .

- Flow cytometry analysis revealed that treatment with the compound led to increased apoptosis rates in treated cells compared to controls .

-

Comparison with Similar Compounds :

- When compared to other benzoxazole derivatives such as methyl 2-amino-5-fluoro-1,3-benzoxazole-6-carboxylate, this compound exhibited distinct activity profiles due to its unique substitution pattern .

- The structural differences contribute to variations in biological activity and therapeutic potential.

Future Directions

Further research is essential to elucidate the full scope of biological activities associated with this compound. Areas for future investigation include:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To clarify the specific pathways through which this compound exerts its effects.

- Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced potency and selectivity against targeted diseases.

Q & A

Q. Methodological Answer :

- NMR Spectroscopy : and NMR identify substituent positions and confirm aromaticity. For example, the fluorine atom at position 6 causes distinct splitting patterns in NMR .

- IR Spectroscopy : Peaks at ~1700 cm confirm the ester carbonyl group, while ~3400 cm indicates the amino group .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 239.06).

How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Q. Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with synchrotron radiation for high-resolution data.

- Structure Refinement : Employ SHELXL (via Olex2 or similar software) to model hydrogen bonding and fluorine-induced distortions. For example, the fluorine atom’s electronegativity may influence planarity of the benzoxazole ring .

- Validation Tools : Check for R-factors (<5%) and residual electron density maps to confirm accuracy.

What computational strategies predict the compound’s conformational stability and intermolecular interactions?

Q. Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian or ORCA at the B3LYP/6-311G(d,p) level to assess ring puckering and fluorine’s steric effects .

- Hydrogen Bond Analysis : Graph set analysis (e.g., Etter’s rules) identifies motifs like N–H···O or C–F···H interactions in crystal packing .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO or methanol) to study solubility and aggregation behavior.

How should researchers address contradictions in biological activity data for this compound?

Q. Methodological Answer :

- Dose-Response Studies : Re-evaluate IC values across multiple assays (e.g., antimicrobial vs. anticancer) to identify selective activity .

- Metabolite Analysis : Use LC-MS to detect degradation products that may interfere with bioassays.

- Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm interactions with proposed targets (e.g., kinase enzymes).

What advanced mass spectrometry techniques enhance collision cross-section (CCS) prediction for this compound?

Q. Methodological Answer :

- Ion Mobility Spectrometry (IMS) : Pair with quadrupole time-of-flight (Q-TOF) MS to measure experimental CCS values. Compare with predicted CCS (e.g., 136.0 Ų for [M+H]) using tools like MOBCAL .

- Adduct-Specific Calibration : Optimize ionization conditions (e.g., sodium or ammonium adducts) to improve reproducibility (see table below).

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H] | 239.06 | 136.0 |

| [M+Na] | 261.04 | 149.0 |

| [M-H] | 237.04 | 137.4 |

How can reaction conditions be optimized to minimize by-products during synthesis?

Q. Methodological Answer :

- Temperature Control : Lower reaction temperatures (e.g., 80°C vs. 120°C) reduce side reactions like ester hydrolysis.

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of fluorinated intermediates.

- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, increasing yield by 15–20% compared to batch methods .

What strategies validate hydrogen bonding patterns in the crystal lattice?

Q. Methodological Answer :

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., F···H or O···H interactions) using CrystalExplorer.

- Thermal Ellipsoids : Analyze anisotropic displacement parameters to assess rigidity of hydrogen-bonded networks.

- Comparative Studies : Contrast with non-fluorinated analogs to isolate fluorine’s role in lattice stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.